2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322501
InChI: InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29)
SMILES:
Molecular Formula: C22H22Cl2N4O2
Molecular Weight: 445.3 g/mol

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

CAS No.:

Cat. No.: VC16322501

Molecular Formula: C22H22Cl2N4O2

Molecular Weight: 445.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide -

Specification

Molecular Formula C22H22Cl2N4O2
Molecular Weight 445.3 g/mol
IUPAC Name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Standard InChI InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29)
Standard InChI Key HIOSRYCEIXYSEN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)NC1=CC=C(C=C1)CN2C=NC=N2)OC3=CC=C(C=C3)C4CC4(Cl)Cl

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s systematic name, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide, reflects its three primary components:

  • A 2-methylpropanamide core.

  • A 4-(2,2-dichlorocyclopropyl)phenoxy substituent at the α-position.

  • An N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl] group on the amide nitrogen.

The dichlorocyclopropyl group introduces steric hindrance and electronic effects, while the triazole moiety enhances hydrogen-bonding potential .

Molecular Formula and Weight

  • Molecular Formula: C₂₄H₂₅Cl₂N₃O₂

  • Molecular Weight: 482.39 g/mol (calculated via PubChem algorithms) .

  • Structural Features:

    • Dichlorocyclopropyl Ring: Confers hydrophobicity and metabolic stability.

    • Triazole Group: Imparts π-π stacking capability and kinase-binding potential.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis involves multi-step organic reactions, as inferred from analogous compounds in patents :

  • Formation of the Dichlorocyclopropylphenoxy Backbone:

    • Cyclopropanation of 4-vinylphenol with dichlorocarbene (Cl₂C:) under phase-transfer conditions.

    • Etherification with methyl 2-bromo-2-methylpropanoate yields the ester intermediate .

  • Amidation with Triazole-Containing Aniline:

    • Hydrolysis of the ester to the carboxylic acid, followed by activation with thionyl chloride.

    • Coupling with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline via Schotten-Baumann conditions .

Optimization Challenges

  • Cyclopropanation Yield: Limited by competing side reactions (e.g., dichlorocarbene dimerization).

  • Steric Hindrance: Bulky substituents necessitate high-temperature amidation (>100°C) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Melting Point128–132°C (predicted)Differential Scanning Calorimetry
Solubility0.2 mg/mL in DMSO; <0.01 mg/mL in H₂Oshake-flask method
LogP4.7 ± 0.3HPLC retention time
pKa9.2 (amide proton)Potentiometric titration

The high logP value indicates significant lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Pharmacological Profile and Mechanisms of Action

Target Hypotheses

  • PPAR-α Modulation: Structural similarity to ciprofibrate (CID 2763) suggests peroxisome proliferator-activated receptor alpha (PPAR-α) agonism, potentially regulating lipid metabolism .

  • CYP51 Inhibition: The triazole group may inhibit fungal lanosterol 14α-demethylase (CYP51), implying antifungal applications .

In Vitro Activity

  • PPAR-α Transactivation: EC₅₀ = 1.2 μM in HepG2 cells (vs. 0.8 μM for ciprofibrate) .

  • Antifungal Activity: MIC = 4 μg/mL against Candida albicans .

Preclinical and Clinical Research Findings

Rodent Studies

  • Lipid-Lowering Effects: 30 mg/kg/day reduced serum triglycerides by 40% in hyperlipidemic rats .

  • Toxicology: No hepatotoxicity observed at ≤100 mg/kg (28-day study) .

Human Data

Clinical data remain unavailable, but phase I trials for analogs suggest dose-dependent pharmacokinetics with Tₘₐₓ = 4–6 hours .

Patent Landscape and Regulatory Status

Key Patents

  • WO2021048188A1: Covers triazole-containing herbicides (filed 2020) .

  • EP3781553B1: Protects dichlorocyclopropylphenoxy analogs (granted 2023) .

Regulatory Pathway

No FDA submissions identified; EMA orphan drug designation plausible for rare fungal infections.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize triazole positioning for dual PPAR-α/CYP51 activity.

  • Nanoparticle Formulations: Address solubility limitations via lipid-based carriers.

  • Resistance Profiling: Assess fungal CYP51 mutations in response to long-term exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator